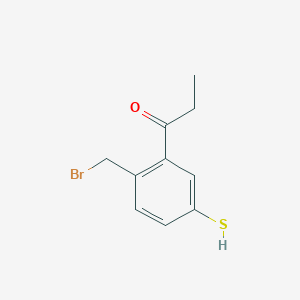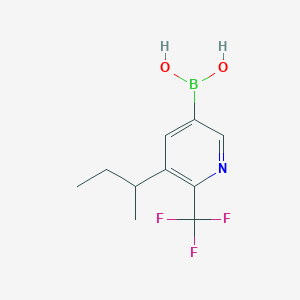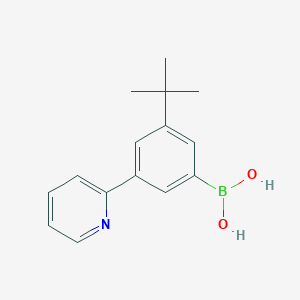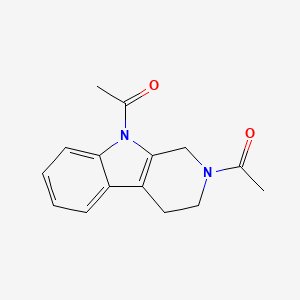
1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- (6CI,9CI) is a derivative of the indole family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3,4-b]indole derivatives typically involves the construction of the indole ring system followed by specific functional group modifications. Common starting materials include tryptamine and glyoxylic acid monohydrate. The reaction conditions often involve the use of hydrochloric acid and potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of industrial catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like methyl iodide or bromine.
Common Reagents and Conditions:
Oxidation: IBX, room temperature oxidative aromatization.
Reduction: Sodium borohydride, hydrogenation catalysts.
Substitution: Methyl iodide, bromine, piperidine as a catalyst.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- involves its interaction with estrogen receptors. It acts as a modulator, influencing the receptor’s activity and thereby affecting the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis in hormone-responsive cancers .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Tetrahydroharman (Calligonine): Exhibits blood pressure-lowering effects.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in neurodegenerative disease studies.
Uniqueness: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- is unique due to its specific acetylation at positions 2 and 9, which may confer distinct biological activities compared to other indole derivatives. Its role as an estrogen receptor modulator sets it apart from other similar compounds that may not have this specific activity .
Properties
CAS No. |
101112-61-2 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(9-acetyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-10(18)16-8-7-13-12-5-3-4-6-14(12)17(11(2)19)15(13)9-16/h3-6H,7-9H2,1-2H3 |
InChI Key |
RASNIHKNEMNKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


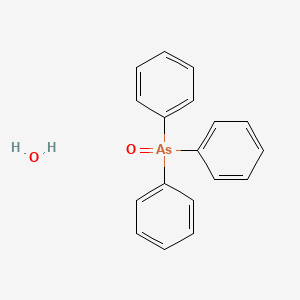
![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
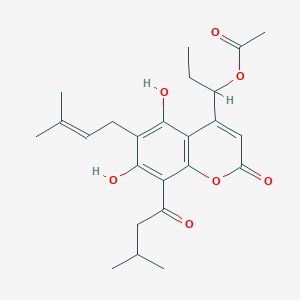
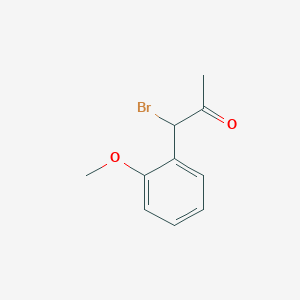
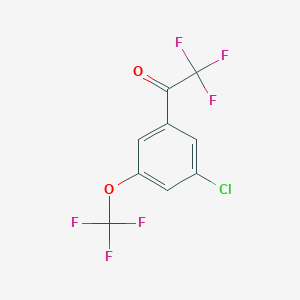
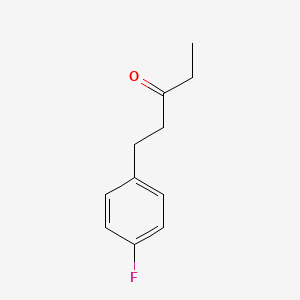
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)
